2'-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5'-(1,3)dioxane)
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Overview
Description
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-2-en-5-one
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Uniqueness
2’-Bicyclo(2.2.1)hept-5-en-2-ylspiro(bicyclo(2.2.1)hept-5-ene-2,5’-(1,3)dioxane) is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bicyclic compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
3781-34-8 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)spiro[1,3-dioxane-5,5'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C17H22O2/c1-3-13-5-11(1)7-15(13)16-18-9-17(10-19-16)8-12-2-4-14(17)6-12/h1-4,11-16H,5-10H2 |
InChI Key |
DJAGRBSIXXHAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C3OCC4(CC5CC4C=C5)CO3 |
Origin of Product |
United States |
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